A Comprehensive Guide to the Thermodynamic Landscape of 2,7-Dimethylocta-1,3,7-triene Isomers
A Comprehensive Guide to the Thermodynamic Landscape of 2,7-Dimethylocta-1,3,7-triene Isomers
An in-depth technical guide by a Senior Application Scientist
Introduction
In the intricate world of organic chemistry, particularly in fields like drug development, flavor and fragrance synthesis, and advanced biofuel research, a molecule's utility is inextricably linked to its energetic properties. 2,7-Dimethylocta-1,3,7-triene, a member of the vast terpene family, presents a fascinating case study.[1] Its multiple double bonds and chiral centers give rise to a rich variety of isomers, each with a unique three-dimensional structure and, consequently, a distinct thermodynamic profile. Understanding the relative stabilities, enthalpies of formation, and entropies of these isomers is not merely an academic exercise; it is fundamental to predicting reaction equilibria, designing efficient synthetic routes, and optimizing industrial processes.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to determine the thermodynamic data for the isomers of 2,7-dimethylocta-1,3,7-triene. Recognizing that experimental data for every isomer may not be readily available, we will place a strong emphasis on the powerful synergy between empirical measurement and computational modeling. This document is structured to provide not just data, but a foundational understanding of the principles and workflows required to confidently navigate the thermodynamic landscape of this, and similar, complex organic molecules.
The Isomeric Complexity of 2,7-Dimethylocta-1,3,7-triene
The structure of 2,7-dimethylocta-1,3,7-triene (C10H16) allows for several points of isomeric variation. The primary isomers arise from the geometric configuration (E/Z) around the C3-C4 double bond. While other structural isomers exist under the broader C10H16 formula, such as the well-known ocimene, this guide focuses on the isomers of the 2,7-dimethylocta-1,3,7-triene backbone.
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(3E)-2,7-dimethylocta-1,3,7-triene [2]
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(3Z)-2,7-dimethylocta-1,3,7-triene
The relative stability of these isomers is dictated by steric hindrance and electronic effects. Generally, the E (trans) isomer is expected to be thermodynamically more stable than the Z (cis) isomer due to reduced steric strain between the substituents on the double bond. However, the energetic difference can be subtle and requires precise measurement or high-level computation to quantify.
Methodologies for Thermodynamic Data Acquisition
A thorough understanding of a compound's thermodynamic properties relies on a combination of experimental validation and computational prediction.[3] This dual approach forms a self-validating system, where computational models are benchmarked against experimental data, and experiments can be designed and interpreted with the aid of theoretical insights.
Part 1: Experimental Determination
Experimental methods provide tangible, real-world data on the thermodynamic properties of molecules. While resource-intensive, they are the gold standard for validating computational models.
1.1 Gas Chromatography (GC) for Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is a critical parameter, particularly for understanding phase transitions and for relating gas-phase computational data to liquid-phase experimental conditions. Gas chromatography is a powerful and accessible technique for its determination.[4][5]
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Causality and Principle: The method leverages the relationship between a compound's retention time on a GC column and its vapor pressure. By measuring the retention time at different column temperatures, one can construct a van't Hoff-like plot. The slope of the line in a plot of the natural logarithm of the retention index versus the inverse of the absolute temperature is proportional to the enthalpy of transfer from the stationary phase to the mobile phase, which is closely related to the enthalpy of vaporization.[4]
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Self-Validating Protocol:
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Standard Selection: Choose a series of n-alkanes as standards, as their thermodynamic properties are well-documented.
-
Isothermal Analysis: Perform a series of isothermal GC runs for the target isomer and the n-alkane standards at several different, precisely controlled temperatures.
-
Retention Index Calculation: For each temperature, calculate the Kováts retention index for the target isomer.
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Data Plotting: Plot the natural logarithm of the retention index against 1/T (where T is the absolute temperature in Kelvin).
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Slope Analysis: The enthalpy of vaporization can be derived from the slope of this plot, often in conjunction with the known properties of the standards. The linearity of the plot (a high R² value) serves as an internal validation of the data quality.[5]
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Part 2: Computational Approaches
Given the potential difficulty and cost of isolating and experimentally characterizing every single isomer, computational chemistry has become an indispensable tool.[1] These in silico methods allow for the high-throughput screening of isomers and the calculation of a full suite of thermodynamic properties.[3]
2.1 Group Contribution Methods (GCMs)
Group Contribution Methods provide a rapid and often surprisingly accurate estimation of thermodynamic properties based on the principle of additivity.[6][7]
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Causality and Principle: GCMs operate on the assumption that the thermodynamic properties of a large molecule can be approximated by summing the contributions of its constituent functional groups.[6] For example, the contribution of a -CH3 group, a >C=C< group, and other structural fragments are pre-calculated from extensive experimental data on a wide range of molecules. This makes it a powerful predictive tool when no experimental data exists for the target molecule.[5][8]
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Trustworthiness and Application: The accuracy of GCMs depends heavily on the quality of the underlying database and whether the specific groups and their neighboring interactions in the target molecule are well-represented. For hydrocarbons like the isomers of 2,7-dimethylocta-1,3,7-triene, methods like the Benson group-additivity method are generally reliable for estimating gas-phase enthalpy of formation (ΔfH°gas).[7]
2.2 Quantum Chemistry: Density Functional Theory (DFT)
For higher accuracy and a deeper understanding of the electronic structure, Density Functional Theory (DFT) is the method of choice.[9]
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Expertise and Rationale: DFT calculations solve the Schrödinger equation in an approximate manner, providing the total electronic energy of the molecule. From this, key thermodynamic properties can be derived. The choice of the functional and basis set is critical and requires expertise. For molecules of this size, functionals like B3LYP or M06-2X combined with a basis set like 6-311+G(d,p) often provide a good balance of accuracy and computational cost.[10]
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Self-Validating Workflow for Enthalpy of Formation:
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Geometry Optimization: The first step is to find the lowest-energy 3D structure of the isomer. This is a crucial step, as the calculated energy is highly dependent on the molecular geometry.
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Frequency Calculation: A vibrational frequency calculation is then performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy at a specific temperature (e.g., 298.15 K).
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Isodesmic Reaction Design: To achieve high accuracy and cancel out systematic errors in the DFT calculation, the absolute energy is rarely used directly. Instead, a balanced isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[11] For example: 2,7-dimethylocta-1,3,7-triene + 2 * Propane -> Isoprene + 2-methyl-1-butene + 2-methyl-2-butene
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Enthalpy of Reaction Calculation: The enthalpy of this reaction is calculated from the DFT-computed enthalpies of all reactants and products.
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Final Calculation: The unknown enthalpy of formation of the target isomer is then derived using the known experimental enthalpies of formation of the other (simpler) molecules in the isodesmic reaction. This approach significantly improves the trustworthiness of the final value.[11]
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Visualizing the Workflows
To provide a clearer picture of the processes described, the following diagrams illustrate the key experimental and computational workflows.
Caption: Experimental workflow for determining the enthalpy of vaporization.
Caption: Computational workflow for determining the enthalpy of formation via DFT.
Thermodynamic Data Summary
The following table is presented as a template for organizing the data once it is generated or found. The values for Gibbs Free Energy of Formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°) using the fundamental equation ΔG° = ΔH° - TΔS°.[13][14]
| Property | (3E)-2,7-dimethylocta-1,3,7-triene | (3Z)-2,7-dimethylocta-1,3,7-triene | Units | Method |
| ΔfH°gas (298.15 K) | To be determined | To be determined | kJ/mol | DFT/GCM |
| S°gas (298.15 K) | To be determined | To be determined | J/mol·K | DFT/GCM |
| ΔfG°gas (298.15 K) | To be determined | To be determined | kJ/mol | Calculated |
Conclusion
The thermodynamic properties of 2,7-dimethylocta-1,3,7-triene isomers are crucial for advancing their application in science and industry. While direct experimental data remains sparse, this guide has detailed a robust, dual-pronged strategy for obtaining this vital information. By judiciously combining experimental techniques like gas chromatography with high-level computational methods such as Density Functional Theory, researchers can build a reliable and comprehensive thermodynamic profile of these molecules. The self-validating nature of these integrated workflows ensures a high degree of confidence in the resulting data, paving the way for more accurate process modeling, reaction design, and the rational development of new chemical entities.
References
-
Computational design of biofuels from terpenes and terpenoids. Sustainable Energy & Fuels. [3]
-
Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. ResearchGate. [4]
-
Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contributions. DergiPark. [5]
-
Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. [6]
-
Thermodynamics of the Isomerization of Monoterpene Epoxides. PMC. [7]
-
Thermodynamic Study of Molecular Interactions in Eutectic Mixtures Containing Camphene. The Journal of Physical Chemistry B. [15]
-
(PDF) Thermodynamics of the Isomerization of Monoterpene Epoxides. ResearchGate. [9]
-
Computational Chemistry Studies of Terpene Synthase. UC Davis Biotechnology Program. [1]
-
Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. MDPI.
-
NIST Chemistry WebBook. NIST. [8]
-
Chemical Properties of 2,6-Dimethyl-1,3(E),5(Z),7-octatetraene. Cheméo.
-
1,3,7-Octatriene, 3,7-dimethyl-. NIST Chemistry WebBook. [16]
-
2,7-Dimethylocta-1,3,6-triene. PubChem. [17]
-
1,3,7-Octatriene, 2,7-dimethyl-. PubChem. [2]
-
1,3,7-Octatriene, 3,7-dimethyl- IR Spectrum. NIST Chemistry WebBook.
-
Welcome to the NIST WebBook. NIST. [12]
-
Standard Gibbs free energy of formation. Wikipedia. [13]
-
How do you calculate the entropy of any molecule or element?. Quora. [14]
-
Gibbs free energy chart for the formation of compound 7 from.... ResearchGate. [10]
-
1,3,7-Octatriene, 3,7-dimethyl- Notes. NIST Chemistry WebBook.
-
2,7-dimethylocta-1,3,7-triene. Chemsrc. [18]
-
Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. NIST.
-
Chapter IV Isomerization of 1,5- to 2,6-dimethylnaphthalene and its thermodynamic aspects. TU Delft.
-
Catalytic, contra-Thermodynamic Positional Alkene Isomerization. MIT DSpace.
-
Contra-Thermodynamic Positional Isomerization of Olefins. Organic Chemistry Portal.
-
Thermodynamics Resource Data Base. OSTI.GOV.
-
Heats of Formation of 1,3,5,7-Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene. A High-Level ab Initio Study. Academia.edu. [11]
-
Entropy Practice | General Chemistry II | 4.3. YouTube.
-
(E)-3,7-Dimethylocta-1,3,6-triene. Alfa Chemistry.
-
Preparation of 2,7-dimethylocta-1,7-diene. Google Patents.
-
Entropy. IBChem.
Sources
- 1. biotech.ucdavis.edu [biotech.ucdavis.edu]
- 2. 1,3,7-Octatriene, 2,7-dimethyl- | C10H16 | CID 5367594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Computational design of biofuels from terpenes and terpenoids - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. International Journal of Thermodynamics » Submission » Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contributions [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamics of the Isomerization of Monoterpene Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Heats of Formation of 1,3,5,7-Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene. A High-Level ab Initio Study [academia.edu]
- 12. Welcome to the NIST WebBook [webbook.nist.gov]
- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3,7-Octatriene, 3,7-dimethyl- [webbook.nist.gov]
- 17. 2,7-Dimethylocta-1,3,6-triene | C10H16 | CID 54271983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,7-dimethylocta-1,3,7-triene | CAS#:36638-38-7 | Chemsrc [chemsrc.com]
